molecular formula C8H7NO3S B13486967 2-((2-Nitrophenyl)thio)acetaldehyde

2-((2-Nitrophenyl)thio)acetaldehyde

Cat. No.: B13486967
M. Wt: 197.21 g/mol
InChI Key: BJOUEXYWQFRIRZ-UHFFFAOYSA-N
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Description

2-((2-Nitrophenyl)thio)acetaldehyde is an organic compound with the molecular formula C8H7NO3S It is characterized by the presence of a nitrophenyl group attached to a thioacetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Nitrophenyl)thio)acetaldehyde typically involves the reaction of 2-nitrothiophenol with chloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2-Nitrophenyl)thio)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-Nitrophenyl)thio)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Nitrophenyl)thio)acetaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thio group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Nitrophenyl)thio)acetic acid
  • 2-((2-Aminophenyl)thio)acetaldehyde
  • 2-((2-Nitrophenyl)thio)ethanol

Uniqueness

2-((2-Nitrophenyl)thio)acetaldehyde is unique due to the presence of both a nitro group and a thioacetaldehyde moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C8H7NO3S

Molecular Weight

197.21 g/mol

IUPAC Name

2-(2-nitrophenyl)sulfanylacetaldehyde

InChI

InChI=1S/C8H7NO3S/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-5H,6H2

InChI Key

BJOUEXYWQFRIRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SCC=O

Origin of Product

United States

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